molecular formula C6H4BrN5 B8703207 2-Bromo-5-(tetrazol-1-yl)pyridine

2-Bromo-5-(tetrazol-1-yl)pyridine

Cat. No. B8703207
M. Wt: 226.03 g/mol
InChI Key: XMHCMBMQIJGRCR-UHFFFAOYSA-N
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Patent
US08796258B2

Procedure details

Sodium azide (241.6 mg, 3.72 mmol) and triethyl orthoformate (1.0 mL, 6.01 mmol) were added to a stirred solution of 5-amino-2-bromopyridine (511.8 mg, 2.96 mmol) in acetic acid (3 mL, 52.4 mmol), and the reaction mixture was heated to 80° C. After 7 hours, the reaction mixture was cooled to room temperature before being evaporated under reduced pressure. The resulting red/brown solid was partitioned between EtOAc (50 mL) and water (50 mL). The aqueous layer was extracted with EtOAc (2×50 mL). The organic layers were combined, washed with 1 N HCl (2×50 mL), saturated aqueous NaHCO3 (1×50 mL), and brine (1×50 mL), dried over Na2SO4, filtered, and evaporated under reduced pressure to give an amber solid. Flash chromatography of the solid utilizing an 40 g silica RediSep Rf® column and employing a 0-2% MeOH/DCM gradient with a 2% MeOH/DCM hold afforded the title compound as a light yellow solid. LC-MS: calculated for C6H4BrN5 224.97, 226.96 observed m/e: 226.22, 228.21 (M+H)+ (Rt 0.42/2 min).
Quantity
241.6 mg
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
511.8 mg
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step One
Name
MeOH DCM
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
MeOH DCM
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N-:1]=[N+:2]=[N-:3].[Na+].[CH:5](OCC)(OCC)OCC.[NH2:15][C:16]1[CH:17]=[CH:18][C:19]([Br:22])=[N:20][CH:21]=1.C(O)(=O)C>CO.C(Cl)Cl>[Br:22][C:19]1[CH:18]=[CH:17][C:16]([N:15]2[CH:5]=[N:3][N:2]=[N:1]2)=[CH:21][N:20]=1 |f:0.1,5.6|

Inputs

Step One
Name
Quantity
241.6 mg
Type
reactant
Smiles
[N-]=[N+]=[N-].[Na+]
Name
Quantity
1 mL
Type
reactant
Smiles
C(OCC)(OCC)OCC
Name
Quantity
511.8 mg
Type
reactant
Smiles
NC=1C=CC(=NC1)Br
Name
Quantity
3 mL
Type
reactant
Smiles
C(C)(=O)O
Step Two
Name
MeOH DCM
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO.C(Cl)Cl
Step Three
Name
MeOH DCM
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO.C(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was cooled to room temperature
CUSTOM
Type
CUSTOM
Details
before being evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The resulting red/brown solid was partitioned between EtOAc (50 mL) and water (50 mL)
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with EtOAc (2×50 mL)
WASH
Type
WASH
Details
washed with 1 N HCl (2×50 mL), saturated aqueous NaHCO3 (1×50 mL), and brine (1×50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to give an amber solid

Outcomes

Product
Details
Reaction Time
7 h
Name
Type
product
Smiles
BrC1=NC=C(C=C1)N1N=NN=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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